
Fmoc-D-Dab(Me,Ns)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Fmoc-D-Dab(Me,Ns)-OH” is a unique chemical compound with the empirical formula C19H20N2O4 . It is an amino acid derivative that is frequently used in peptide synthesis. The full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-D-2,4-diaminobutyric acid .
Molecular Structure Analysis
The molecular weight of “Fmoc-D-Dab(Me,Ns)-OH” is 340.37 g/mol . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .Physical And Chemical Properties Analysis
“Fmoc-D-Dab(Me,Ns)-OH” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Advances in Imaging Techniques
Fmoc-D-Dab(Me,Ns)-OH plays a role in enhancing imaging methodologies, particularly in the context of neuroimaging and microscopy. The development of new methodologies for the analysis of structural and functional magnetic resonance imaging (MRI) data has significantly benefited from advancements in chemical markers and probes that can be linked to amino acids like Fmoc-D-Dab(Me,Ns)-OH. These advancements allow for better interrogation and analysis of neuroimaging data, leading to increased flexibility, sensitivity, and scope of neuroimaging experiments (Smith et al., 2004). Additionally, the use of Fmoc-protected amino acids in the development of markers for fluorescence microscopy, super-resolution microscopy, and electron microscopy enhances the ability to observe cellular dynamics and structures at high resolution, facilitating a deeper understanding of cellular processes (Liss et al., 2015).
Development of Novel Materials
Fmoc-D-Dab(Me,Ns)-OH contributes to the development of innovative materials with biomedical applications. For instance, the self-assembly properties of Fmoc-protected amino acids have been utilized to create nanoassemblies with significant antibacterial capabilities. These materials demonstrate potential for biomedical applications, including the development of antibacterial surfaces and composite materials for healthcare environments (Schnaider et al., 2019). Furthermore, the incorporation of Fmoc-protected amino acids into hydrogels has led to the creation of hybrid materials that can incorporate and disperse functionalized nanomaterials, such as carbon nanotubes, enhancing their mechanical stability and electrical conductivity, which are crucial for developing advanced biomaterials and sensors (Roy & Banerjee, 2012).
Innovative Approaches in Peptide Synthesis
The role of Fmoc-D-Dab(Me,Ns)-OH in peptide synthesis is noteworthy, especially in the context of solid-phase peptide synthesis (SPPS), where it is used for the incorporation of specific amino acid sequences into peptides. However, researchers have encountered challenges with its coupling efficiency, highlighting the need for careful consideration and potentially alternative strategies when utilizing Fmoc-D-Dab(Me,Ns)-OH in SPPS to ensure successful peptide assembly (Lam et al., 2022).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O8S/c1-28(38(35,36)18-12-10-17(11-13-18)29(33)34)15-14-24(25(30)31)27-26(32)37-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,32)(H,30,31)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVVHKUVEZHAID-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Dab(Me,Ns)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B2568578.png)
![4-Fluoro-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2568579.png)
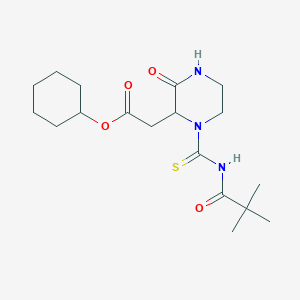
![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2568583.png)
![N-cyclopentyl-4-[2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2568584.png)
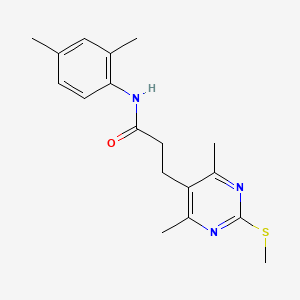
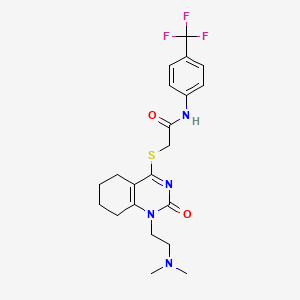

![1,3,8,8-tetramethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2568593.png)
![Tricyclo[5.2.1.0^{2,6}]decan-8-amine hydrochloride](/img/structure/B2568594.png)
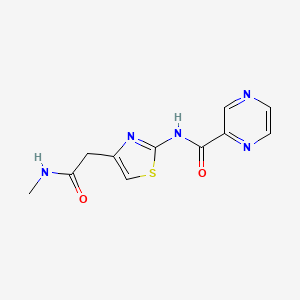
![1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B2568596.png)
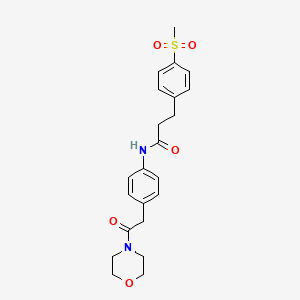
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2568599.png)